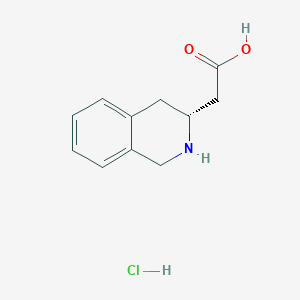

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

Übersicht

Beschreibung

®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as ®-phenylglycine.

Cyclization: The key step involves the cyclization of ®-phenylglycine to form the tetrahydroisoquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Acylation: The resulting tetrahydroisoquinoline is then acylated with chloroacetic acid to introduce the acetic acid moiety.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound is studied for its potential as a neuroprotective agent. Tetrahydroisoquinoline derivatives have been shown to interact with various neurotransmitter systems, making them of interest in the study of neurological disorders.

Medicine

Medically, ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to form stable salts makes it suitable for formulation into various products.

Wirkmechanismus

The mechanism of action of ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate neurotransmission, inflammation, and cell signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

Tetrahydroisoquinoline: The parent compound, which lacks the acetic acid moiety.

Quinoline derivatives: Compounds that share a similar core structure but differ in their oxidation state and functional groups.

Uniqueness

®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline ring and the acetic acid moiety. This combination of features contributes to its distinct chemical reactivity and biological activity.

Biologische Aktivität

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The structure of this compound features a tetrahydroisoquinoline core that is known for its ability to interact with various biological targets. The compound's stereochemistry plays a crucial role in its biological activity.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, studies have shown that these compounds can modulate pathways involved in neurodegenerative diseases such as Alzheimer's disease (AD). Specifically, this compound has been reported to reduce amyloid-beta (Aβ) levels and enhance the expression of soluble APPα, which is protective against neuronal damage .

2. Antioxidant Properties

The compound demonstrates significant antioxidant activity by protecting neuronal cells from oxidative stress. It has been shown to alter the expression of proteins associated with oxidative stress response and mitochondrial function .

3. Anti-inflammatory Activity

Studies suggest that THIQ compounds possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate microglial activation, which is critical in neuroinflammatory conditions .

4. Antimicrobial Activity

Tetrahydroisoquinoline derivatives have exhibited antimicrobial effects against various pathogens. This includes activity against bacteria and fungi, suggesting potential applications in treating infectious diseases .

5. Inhibition of SARS-CoV-2 Mpro

Recent studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), with IC50 values indicating effective inhibition . This finding highlights its relevance in the context of viral infections.

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Modulation of Neurotransmitter Systems : The compound may influence dopaminergic and serotonergic systems, contributing to its neuroprotective effects.

- Inhibition of Enzymatic Activity : Its ability to inhibit enzymes such as Mpro suggests a direct interaction with viral replication machinery.

- Regulation of Gene Expression : The compound can affect the expression levels of genes involved in oxidative stress response and inflammation.

Case Study 1: Neuroprotection in AD Models

In a study involving N2a/APP cells, treatment with this compound resulted in a significant reduction in Aβ42 levels and improved cell viability compared to untreated controls . This suggests its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of THIQ derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed promising antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics .

Eigenschaften

IUPAC Name |

2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPWAIQEURSFY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647453 | |

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187218-03-7 | |

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.